molecular formula C17H25ClN2O3 B2988148 N-[1-(Aminomethyl)cyclohexyl]-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride CAS No. 2418706-19-9

N-[1-(Aminomethyl)cyclohexyl]-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride

Cat. No. B2988148
CAS RN: 2418706-19-9
M. Wt: 340.85
InChI Key: OWFWHMDOIYEYIS-UHFFFAOYSA-N
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Description

Synthesis Analysis

A method of producing gabapentin (1-amino-methyl)-1-cyclohexaneacetic acid) from its hydrochloric salt in an anhydrous medium has been described . The method consists of dissolving gabapentin hydrochloride in a non-aqueous organic solvent in which gabapentin is insoluble to obtain a solution of gabapentin hydrochloride; adding an epoxide to the solution to remove the chloride ions thereby precipitating gabapentin out of the solution as a white solid; recovering the white solid by filtration; and drying the white solid .


Molecular Structure Analysis

The molecular structure of “2-[1-(aminomethyl)cyclohexyl]acetic acid” is given by the InChI code "1S/C9H17NO2/c10-7-9(6-8(11)12)4-2-1-3-5-9;/h1-7,10H2,(H,11,12)" . This indicates that the molecule is composed of 9 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .


Chemical Reactions Analysis

Cycloalkanes, such as the cyclohexyl group in this compound, are saturated, meaning that all of the carbon atoms that make up the ring are single bonded to other atoms (no double or triple bonds) . This can affect the types of chemical reactions the compound can undergo.


Physical And Chemical Properties Analysis

The compound “2-[1-(aminomethyl)cyclohexyl]acetic acid hydrochloride” is a solid at room temperature . It has a molecular weight of 207.7 .

properties

IUPAC Name

N-[1-(aminomethyl)cyclohexyl]-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3.ClH/c1-12-15(22-14-8-4-3-7-13(14)21-12)16(20)19-17(11-18)9-5-2-6-10-17;/h3-4,7-8,12,15H,2,5-6,9-11,18H2,1H3,(H,19,20);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFWHMDOIYEYIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC=CC=C2O1)C(=O)NC3(CCCCC3)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(Aminomethyl)cyclohexyl]-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride

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